molecular formula C44H51ClN6O6S B1193586 SGC3027N

SGC3027N

カタログ番号 B1193586
分子量: 827.44
InChIキー: FJBPSCVGHZASPG-LJVHFRCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SGC3027N is a negative control for SGC3027 (GLXC-12451).

科学的研究の応用

Intracellular Activation and Mechanistic Insights

SGN-35, an antibody-drug conjugate (ADC), has shown significant activity in clinical trials against Hodgkin lymphoma and anaplastic large cell lymphoma. This ADC contains the potent antimitotic drug monomethylauristatin E (MMAE) and targets CD30+ cancer cells. Research has indicated that MMAE is efficiently released within these cancer cells and can exert cytotoxic activity on nearby cells, providing insights into the pronounced antitumor activities observed with SGN-35 in clinical settings (Okeley et al., 2010).

Role in Nuclear Receptor Transactivation

The roles of different histone acetyltransferases (HATs) in gene activation have been explored, particularly in the context of nuclear receptor transactivation. GCN5 and PCAF (GCN5/PCAF) and CBP and p300 (CBP/p300) are transcription co‐activators that demonstrate substrate and site specificities in cells. Their distinct roles in histone acetylations, particularly CBP/p300‐mediated H3K18/27ac, are crucial for ligand‐induced transcription activation by nuclear receptors (Jin et al., 2011).

Brentuximab Vedotin (SGN-35) in Clinical Use

Brentuximab vedotin (SGN-35) targets the CD30 antigen in Hodgkin lymphoma and anaplastic large cell lymphoma. It combines the cAC10 chimerized IgG1 monoclonal antibody SGN30 with a potent inhibitor of microtubule polymerization, monomethylauristatin E (MMAE). SGN-35's efficacy might be attributed to cytotoxic effects and impacts on the tumor microenvironment, such as the depletion of T regulatory cells that inhibit cytotoxic effector cells (Katz et al., 2011).

Pharmacological Inhibition and Cellular Stress Response

SGC3027, a cell permeable prodrug, is converted into SGC8158, a potent PRMT7 inhibitor. This inhibition links to drastically reduced levels of arginine monomethylation of HSP70 family members and other stress-associated proteins, playing a significant role in cellular stress response (Szewczyk et al., 2018).

Impact of the Structural Genomics Consortium (SGC)

The SGC focuses on generating human protein structures and placing them in the public domain, providing a shared knowledge resource for drug discovery. This approach differs significantly from traditional knowledge production in the pharmaceutical sector, highlighting the potential of open science models in health research and innovation (Jones & Chataway, 2021).

特性

製品名

SGC3027N

分子式

C44H51ClN6O6S

分子量

827.44

IUPAC名

N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChIキー

FJBPSCVGHZASPG-LJVHFRCJSA-N

SMILES

CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SGC-3027N;  SGC 3027N;  SGC3027N

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC3027N
Reactant of Route 2
Reactant of Route 2
SGC3027N
Reactant of Route 3
Reactant of Route 3
SGC3027N
Reactant of Route 4
Reactant of Route 4
SGC3027N
Reactant of Route 5
Reactant of Route 5
SGC3027N
Reactant of Route 6
SGC3027N

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。